methyl 8-methoxy-2H-chromene-6-carboxylate
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Overview
Description
Methyl 8-methoxy-2H-chromene-6-carboxylate is a chemical compound belonging to the class of chromenes, which are oxygen-containing heterocycles Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-methoxy-2H-chromene-6-carboxylate typically involves the reaction of salicylaldehyde derivatives with appropriate reagents. One common method is the Knoevenagel condensation reaction, where salicylaldehyde reacts with malonic acid derivatives in the presence of a base such as piperidine . The reaction conditions often include refluxing in a suitable solvent like ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-methoxy-2H-chromene-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 8-methoxy-2H-chromene-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It finds applications in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 8-methoxy-2H-chromene-6-carboxylate involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. For instance, it may act as an antioxidant by scavenging free radicals or as an anti-inflammatory agent by inhibiting pro-inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-methoxy-2H-chromene-3-carboxylate
- Ethyl 3-hydroxy-7-methoxy-2H-chromene-4-carboxylate
- 8-Methoxy-2H-chromene-3-carbaldehyde
Uniqueness
Methyl 8-methoxy-2H-chromene-6-carboxylate stands out due to its specific substitution pattern on the chromene ring, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C12H12O4 |
---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
methyl 8-methoxy-2H-chromene-6-carboxylate |
InChI |
InChI=1S/C12H12O4/c1-14-10-7-9(12(13)15-2)6-8-4-3-5-16-11(8)10/h3-4,6-7H,5H2,1-2H3 |
InChI Key |
NADITIQXJFVAIS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1OCC=C2)C(=O)OC |
Origin of Product |
United States |
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